Methyl 2-benzhydrylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6624-03-9 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
methyl 2-benzhydrylbenzoate |
InChI |
InChI=1S/C21H18O2/c1-23-21(22)19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3 |
InChI Key |
XWPJYAWEQCGKRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Benzhydrylbenzoate
Retrosynthetic Strategies and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 2-benzhydrylbenzoate, two primary disconnection points guide the synthetic design: the ester linkage (a C-O bond) and the bond connecting the benzhydryl group to the aromatic ring (a C-C bond).
Disconnection of the Ester Bond: The most straightforward retrosynthetic step is the disconnection of the ester group. This C-O bond cleavage suggests a synthesis via esterification. This approach identifies 2-benzhydrylbenzoic acid and methanol (B129727) as the immediate precursors. This strategy is common due to the reliability of esterification reactions.
Disconnection of the Carbon-Carbon Bond: A more complex but versatile approach involves the disconnection of the C(sp²)-C(sp³) bond between the phenyl ring and the benzhydryl methane carbon. This leads to precursors that can be joined using powerful C-C bond-forming reactions. This strategy identifies two sets of potential precursors:
A methyl benzoate (B1203000) derivative functionalized with a leaving group (e.g., a halide) at the 2-position, such as Methyl 2-bromobenzoate , and a benzhydryl-organometallic reagent (e.g., a benzhydryl zinc halide or boronic acid).
A methyl benzoate derivative with an organometallic or boronic acid/ester function at the 2-position and a benzhydryl halide.
These analyses establish a clear roadmap for synthesis, highlighting key intermediates and the types of reactions required for their assembly.
Conventional Synthetic Routes: Esterification and Coupling Reactions
Conventional methods for synthesizing this compound rely on well-established reactions, primarily direct esterification and palladium-catalyzed cross-coupling reactions.
The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. libretexts.org The Fischer esterification is a classic acid-catalyzed method that can be applied to the synthesis of this compound from 2-benzhydrylbenzoic acid. libretexts.org
The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. libretexts.org The reaction is reversible, and the equilibrium can be shifted toward the product by using a large excess of the alcohol or by removing the water formed during the reaction. libretexts.orgyoutube.com
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂). libretexts.org The resulting 2-benzhydrylbenzoyl chloride can then react readily with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the final ester product in high yield.
Table 1: Comparison of Direct Esterification Methods
| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fischer Esterification | 2-benzhydrylbenzoic acid, Methanol | H₂SO₄ or HCl | Heat, excess methanol | Simple, inexpensive reagents | Reversible, may require excess alcohol |
| Acyl Chloride Route | 2-benzhydrylbenzoic acid, SOCl₂, Methanol | Pyridine (optional) | Often mild conditions | High yield, irreversible | Requires an extra step, corrosive reagent (SOCl₂) |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. youtube.com The Suzuki-Miyaura and Negishi couplings are particularly relevant for attaching the benzhydryl group to the benzoate core. nih.govwikipedia.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comnih.gov For the synthesis of the benzhydryl motif, this could involve coupling an arylboronic acid with a benzhydryl halide. nih.govacs.orgamanote.com In the context of this compound, the reaction would typically couple Methyl 2-bromobenzoate with a suitable benzhydrylboron reagent in the presence of a palladium catalyst and a base. The high functional group tolerance of the Suzuki-Miyaura reaction makes it a very effective synthetic tool. nih.gov
The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide or triflate, also catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis of this compound via this method would involve the reaction between an organozinc reagent, such as benzhydryl zinc chloride, and Methyl 2-iodobenzoate or Methyl 2-bromobenzoate. While highly effective, the air and moisture sensitivity of the required organozinc reagents can be a drawback compared to the more stable organoboron reagents used in Suzuki couplings. wikipedia.org
Novel Catalytic Approaches in Synthesis
Advances in catalysis continue to provide more efficient, selective, and sustainable methods for chemical synthesis. Both homogeneous and heterogeneous catalysts play crucial roles in the key bond-forming steps for creating this compound.
Homogeneous catalysts, which operate in the same phase as the reactants, are central to many C-C bond-forming reactions, including the Suzuki and Negishi couplings. mdpi.comnih.gov These catalysts are typically soluble metal complexes, most commonly of palladium or nickel. wikipedia.orgnih.gov
The catalytic cycle for these reactions generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of ligand coordinated to the metal center is critical for the catalyst's stability, activity, and selectivity. Common ligands include phosphines such as triphenylphosphine (PPh₃) and bidentate phosphines like 1,1'-bis(diphenylphosphino)ferrocene (dppf). The catalyst system's performance can be fine-tuned by modifying these ligands. wikipedia.org
Table 2: Examples of Homogeneous Catalyst Systems for Cross-Coupling
| Coupling Reaction | Catalyst Precursor | Ligand | Base | Typical Substrates |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ or PdCl₂(dppf) | PPh₃, dppf | Cs₂CO₃, K₂CO₃ | Aryl Halides, Arylboronic Acids |
| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | PPh₃, XPhos | (None required) | Aryl Halides, Organozinc Reagents |
While homogeneous catalysts are highly effective, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, which exist in a different phase from the reactants, offer a solution to this problem, as they can be easily removed by filtration and often reused. mdpi.commdpi.com
In the context of ester synthesis, solid acid catalysts are a green alternative to homogeneous mineral acids like H₂SO₄. mdpi.comacs.org Various materials have been shown to be effective for esterification reactions. These include:
Ion-exchange resins: Materials like Amberlyst-15 are sulfonic acid-functionalized polymers that effectively catalyze esterification, although they may have thermal stability limitations. mdpi.com
Zeolites: Microporous aluminosilicates such as H-ZSM-5 can be used, but their small pore size may limit their effectiveness with bulky substrates like 2-benzhydrylbenzoic acid. mdpi.com
Sulfated metal oxides: Materials like sulfated zirconia are strong solid acids that show high activity and stability in esterification reactions. researchgate.net
These catalysts are non-corrosive, environmentally friendly, and facilitate simpler product purification processes. mdpi.com
Stereoselective and Regioselective Synthesis of Analogues
The synthesis of structurally defined analogues of this compound often requires precise control over stereochemistry and regiochemistry. This is particularly important when introducing additional functional groups or when creating chiral variants of the parent molecule.
Stereoselective Synthesis:
Achieving stereoselectivity in the synthesis of analogues of this compound, where the benzhydryl carbon could be a stereocenter, necessitates the use of chiral catalysts or auxiliaries. While specific examples for the asymmetric synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. For instance, the Friedel-Crafts alkylation of a benzoate precursor with a benzhydryl halide could be rendered stereoselective by employing a chiral Lewis acid catalyst.
An illustrative example of stereocontrol in a related system is the synthesis of functionalized 2,3-dihydrobenzofurans, where domino annulation reactions using chiral salicyl N-phosphonyl imines have been shown to proceed with impressive diastereoselectivity. Similarly, the synthesis of certain bioactive molecules like disciformycins and gulmirecins involves stereoselective macrocyclization steps to control the stereochemistry of the final product. These examples highlight the potential for applying similar strategies to introduce chirality in analogues of this compound.
Regioselective Synthesis:
Regioselectivity is a critical aspect when synthesizing substituted analogues of this compound. The position of the benzhydryl group on the benzoate ring, as well as the placement of other substituents, is determined by the synthetic route chosen.
One powerful strategy for achieving regioselectivity is through directed metalation. For example, the regioselective metalation of ester- or amide-substituted 2-phenyl-2-oxazolines with mixed lithium-magnesium amides allows for the introduction of electrophiles at specific positions on the aromatic ring. nih.gov This approach could be adapted to control the position of the benzhydryl group or other functionalities on the benzoate ring of this compound analogues.
Another approach to ensure regioselectivity is through C-H functionalization, which has been successfully applied to various heterocyclic systems like 2,1,3-benzothiadiazole. nih.govdiva-portal.org By employing appropriate directing groups and catalysts, specific C-H bonds can be selectively activated and functionalized, offering a precise method for synthesizing substituted analogues.
The following table summarizes some regioselective functionalization strategies applicable to the synthesis of aromatic esters.
| Reaction Type | Directing Group | Reagent | Regioselectivity | Reference |
| Directed ortho-Metalation | Ester, Amide | Lithium-Magnesium Amides | Ortho to directing group | nih.gov |
| C-H Borylation | N/A | Iridium Catalyst | Sterically least hindered position | nih.govdiva-portal.org |
| C-H Arylation | Carboxylate | Ruthenium Catalyst | Ortho to directing group | nih.gov |
Mechanistic Elucidation of Reaction Pathways
Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. The primary route for its synthesis often involves a Friedel-Crafts type reaction.
The Friedel-Crafts benzhydrylation of methyl benzoate would typically proceed through the formation of a benzhydryl carbocation intermediate. This electrophile then attacks the electron-rich aromatic ring of the methyl benzoate. The regioselectivity of this reaction is governed by the electronic and steric effects of the methoxycarbonyl group. As the methoxycarbonyl group is a deactivating, meta-directing group, the reaction would be expected to yield primarily the meta-substituted product. However, the formation of the ortho-isomer, this compound, suggests that other factors may be at play, or that alternative synthetic routes are employed.
One plausible alternative is the reaction of a pre-formed organometallic reagent with a suitably substituted benzoic acid derivative. For instance, the reaction of a benzhydryl Grignard reagent with a 2-halobenzoate ester in the presence of a suitable catalyst could lead to the desired product.
A study on the hydrolysis of methyl salicylate highlighted the importance of the ortho-hydroxyl group in influencing the reaction pathway through intramolecular hydrogen bonding. nih.gov While not a direct synthesis, this demonstrates how ortho-substituents can significantly impact the reactivity and mechanism of reactions involving benzoate esters.
Mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational methods like density functional theory (DFT) calculations. These studies can provide valuable insights into the transition states and intermediates involved in the reaction, guiding the development of more efficient synthetic protocols.
Process Optimization and Yield Enhancement Strategies
The optimization of reaction conditions is a critical step in developing a commercially viable synthesis of this compound. This involves a systematic study of various reaction parameters to maximize the yield and purity of the desired product while minimizing by-product formation and reaction time.
Key parameters that are typically optimized include:
Catalyst: The choice of catalyst is crucial. For Friedel-Crafts reactions, Lewis acids like aluminum chloride or iron(III) chloride are common, but milder and more selective catalysts are often sought. In the synthesis of related compounds, the use of Brønsted acidic ionic liquids has been shown to be effective for esterification reactions under microwave irradiation. researchgate.net
Solvent: The solvent can have a profound effect on the reaction rate and selectivity. For the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide a good balance between conversion and selectivity. scielo.brchemrxiv.org
Temperature: The reaction temperature influences the reaction rate and can also affect the selectivity. Lower temperatures are often favored to minimize the formation of by-products.
Reactant Stoichiometry: The molar ratio of the reactants can significantly impact the outcome of the reaction. Optimizing the stoichiometry can lead to higher conversions and yields. scielo.brchemrxiv.org
Reaction Time: The duration of the reaction is another important parameter to optimize to ensure complete conversion without significant degradation of the product. scielo.brchemrxiv.org
The following table presents a summary of optimized conditions for the synthesis of related ester compounds, which can serve as a starting point for the optimization of this compound synthesis.
| Compound Type | Reaction | Optimized Conditions | Yield | Reference |
| Dihydrobenzofuran neolignans | Oxidative Coupling | Ag2O (0.5 equiv.), Acetonitrile, 4 h | Good | scielo.brchemrxiv.org |
| Methyl Anthranilate | Continuous Flow Synthesis | Molar ratio 1:1.1:3.7, 0 °C, 97 s | 80.3% | aidic.it |
| Benzoic Esters | Fischer Esterification | Brønsted acidic ionic liquids, Microwave | 77-98.5% | researchgate.net |
Furthermore, the use of continuous flow reactors, such as microchannel reactors, can offer significant advantages over traditional batch processes. aidic.it These reactors allow for precise control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity, as demonstrated in the synthesis of methyl anthranilate. aidic.it
Chemical Reactivity and Transformative Reactions of Methyl 2 Benzhydrylbenzoate
Hydrolytic Stability and Transesterification Reactions
The hydrolysis of esters is a fundamental reaction, typically catalyzed by acid or base. However, the rate of hydrolysis is significantly influenced by the steric environment around the carbonyl group. In Methyl 2-benzhydrylbenzoate, the bulky benzhydryl group at the ortho position sterically hinders the approach of nucleophiles, such as hydroxide (B78521) ions, to the carbonyl carbon. This steric hindrance is expected to result in a considerably slower rate of hydrolysis compared to unhindered methyl benzoates.
The alkaline hydrolysis of esters generally proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism, which involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon stackexchange.com. For sterically hindered esters, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism, involving an SN2 attack on the methyl group, can sometimes occur, although the BAc2 pathway is generally dominant for most esters stackexchange.com. Studies on the alkaline hydrolysis of various ortho-substituted phenyl benzoates have demonstrated that the steric effect of the ortho substituent plays a crucial role in the reaction kinetics researchgate.netresearchgate.netrsc.org.
| Ortho-Substituent (X) in X-C₆H₄CO₂C₆H₅ | Relative Rate of Alkaline Hydrolysis | Steric Effect |
| H | 1.00 | Minimal |
| CH₃ | 0.15 | Moderate |
| C(CH₃)₃ | 0.01 | Significant |
| C(C₆H₅)₂H (Benzhydryl) | Expected to be very low | Very Significant |
This table is illustrative and provides expected relative rates based on established principles of steric hindrance in ester hydrolysis.
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also subject to similar steric effects. The reaction, often catalyzed by an acid or a base, would proceed slowly for this compound due to the hindered access to the carbonyl center.
Reduction Chemistry: Synthesis of Related Alcohols and Hydrocarbons
The ester functionality of this compound can be reduced to a primary alcohol, (2-benzhydrylphenyl)methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to primary alcohols lumenlearning.commasterorganicchemistry.com. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol masterorganicchemistry.com. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters lumenlearning.com.
Catalytic hydrogenation can also be employed to reduce methyl benzoate (B1203000) to various products, including benzaldehyde and benzyl alcohol, depending on the catalyst and reaction conditions mdpi.comrsc.org. For this compound, catalytic hydrogenation would likely lead to the formation of (2-benzhydrylphenyl)methanol. Further reduction of (2-benzhydrylphenyl)methanol to the corresponding hydrocarbon, 2-benzhydryltoluene, could be achieved under more forcing conditions or through a two-step process involving conversion of the alcohol to a halide followed by hydrogenolysis.
A summary of potential reduction reactions is presented in the table below:
| Reagent | Product(s) | Reaction Type |
| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | (2-benzhydrylphenyl)methanol | Ester Reduction |
| Potassium Borohydride (KBH₄) | (2-benzhydrylphenyl)methanol (slower than LiAlH₄) | Ester Reduction |
| Catalytic Hydrogenation (e.g., H₂/Ru-Sn) | (2-benzhydrylphenyl)methanol | Ester Hydrogenation |
| Wolff-Kishner or Clemmensen Reduction (on the corresponding aldehyde/ketone) | 2-benzhydryltoluene | Deoxygenation |
Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings
The three aromatic rings of this compound are susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the substituents present on each ring.
The benzoate ring is substituted with a methoxycarbonyl group (-COOCH₃), which is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position stackexchange.com. The benzhydryl moiety contains two phenyl rings. The benzhydryl group itself is an alkyl substituent on the benzoate ring, which is weakly activating and ortho, para-directing.
Nitration of diphenylmethane (B89790), a related structure, yields a mixture of ortho- and para-nitro derivatives, with the para-isomer being the major product due to reduced steric hindrance firsthope.co.inrsc.orgresearchgate.net. Therefore, electrophilic substitution on the phenyl rings of the benzhydryl group in this compound is expected to occur primarily at the para positions.
Nucleophilic aromatic substitution (SNAr) on the aromatic rings of this compound is unlikely under standard conditions as the rings are not activated by strong electron-withdrawing groups at appropriate positions (ortho or para to a good leaving group).
Carbonyl Group Reactivity: Additions and Condensations
The carbonyl group of the ester in this compound can undergo addition reactions with strong nucleophiles, such as Grignard reagents. The reaction of methyl benzoate with two equivalents of a Grignard reagent, followed by an acidic workup, is a classic method for the synthesis of tertiary alcohols where two of the alkyl/aryl groups come from the Grignard reagent udel.edumnstate.edulibretexts.org.
In the case of this compound, the reaction with a Grignard reagent (R-MgX) would proceed through a nucleophilic acyl substitution to first form a ketone intermediate, (2-benzhydrylphenyl)(R)ketone. This ketone would then rapidly react with a second equivalent of the Grignard reagent to yield a tertiary alcohol after protonation udel.edu.
The following table illustrates the expected products from the reaction of this compound with different Grignard reagents.
| Grignard Reagent (R-MgX) | Intermediate Ketone | Final Tertiary Alcohol Product |
| Methylmagnesium bromide (CH₃MgBr) | (2-benzhydrylphenyl)(methyl)ketone | 2-(2-benzhydrylphenyl)propan-2-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | (2-benzhydrylphenyl)(phenyl)ketone (Benzophenone derivative) | (2-benzhydrylphenyl)diphenylmethanol |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | (2-benzhydrylphenyl)(ethyl)ketone | 3-(2-benzhydrylphenyl)pentan-3-ol |
Condensation reactions, such as the Claisen condensation, which involve the formation of an enolate from the ester, are not feasible for this compound as it lacks α-hydrogens on the benzoate side of the ester.
Radical Initiated Reactions and Photochemical Transformations
While specific studies on radical-initiated reactions of this compound are limited, the benzhydryl C-H bond is a potential site for radical abstraction due to the resonance stabilization of the resulting diphenylmethyl radical.
Photochemical transformations of benzhydryl-containing compounds have been investigated. For instance, the photochemistry of 2-benzhydryl-3-benzoylchromones has been reported, suggesting that the benzhydryl moiety can be involved in photochemical reactions acs.org. Aromatic nitro compounds can undergo photochemical reactions, including reduction of the nitro group or rearrangement nih.gov. Therefore, if nitro-derivatives of this compound were synthesized, they could exhibit interesting photochemical behavior. The ester group itself is generally not considered a primary chromophore for photochemical reactions under typical UV irradiation conditions.
Exploration of Rearrangement Reactions
The structure of this compound does not lend itself to common named rearrangement reactions under typical conditions. However, under conditions that could lead to the formation of a carbocation at the benzhydryl position, such as treatment with a strong acid, rearrangement of the phenyl groups is a possibility, analogous to the Wagner-Meerwein rearrangement in other systems. For instance, if the hydroxyl group of the corresponding alcohol, (2-benzhydrylphenyl)methanol, were protonated and eliminated to form a carbocation, a 1,2-phenyl shift could potentially occur. However, such a reaction would require specific and likely harsh conditions.
Derivatization Strategies and Analogue Synthesis Based on Methyl 2 Benzhydrylbenzoate
Modification of the Ester Functional Group
The methyl ester group in Methyl 2-benzhydrylbenzoate is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Hydrolysis to Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-benzhydrylbenzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds by nucleophilic acyl substitution. rsc.org For instance, reacting this compound with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification, would yield the carboxylic acid. libretexts.org The mechanism of alkaline hydrolysis of similar methyl 2-benzoylbenzoates has been studied, providing insights into the reaction kinetics and intermediates. rsc.org
An analogous procedure for the hydrolysis of a related methyl ester, Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, involved heating under reflux with NaOH in a mixture of water and methanol (B129727) to yield the corresponding carboxylic acid in high yield. chemspider.com
Transesterification to Other Esters
Transesterification allows for the conversion of the methyl ester into other alkyl or aryl esters. This reaction can be catalyzed by either acids or bases and is often driven to completion by using a large excess of the desired alcohol. nih.govnih.govorganic-chemistry.orgtechscience.com For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would produce Ethyl 2-benzhydrylbenzoate. The reaction conditions, such as temperature, catalyst concentration, and the molar ratio of reactants, significantly influence the reaction yield. researchgate.net
Reduction to Alcohol
The ester functional group can be reduced to a primary alcohol, (2-benzhydrylphenyl)methanol. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, more potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective. nih.govrsc.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide.
Amidation to Amides
Direct conversion of the methyl ester to an amide can be achieved by reacting it with an amine. This reaction is often slower than hydrolysis and may require heating or the use of a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be converted to a more reactive acyl chloride, which readily reacts with amines to form the corresponding amide.
Table 1: Potential Reactions for Modification of the Ester Group
| Reaction | Reagents and Conditions | Product |
|---|
Substituent Effects on the Benzhydryl Moiety
The reactivity and properties of this compound derivatives can be significantly influenced by introducing substituents onto the phenyl rings of the benzhydryl group. These substituents can alter the electronic and steric properties of the molecule.
The synthesis of such derivatives would likely involve starting from appropriately substituted diphenylmethanes or benzhydrols. For instance, an efficient metal-free oxidative esterification has been reported for the synthesis of benzhydryl benzoates from diphenylmethanes and benzoic acids using DDQ as an oxidant. nih.gov This method has been shown to tolerate a variety of functional groups on the diphenylmethane (B89790) rings, including methyl, tert-butyl, fluoro, and chloro groups. nih.gov
The electronic nature of the substituents on the benzhydryl moiety would be expected to influence reactions involving the formation of a carbocation intermediate at the benzhydryl carbon. Electron-donating groups (EDGs) would stabilize a positive charge, while electron-withdrawing groups (EWGs) would destabilize it. This effect has been observed in the solvolysis of benzhydryl benzoates, where substituents on the phenyl ring affect the reaction rate. uni-muenchen.de
Table 2: Predicted Influence of Substituents on the Benzhydryl Moiety
| Substituent (R) | Electronic Effect | Predicted Impact on Carbocation Stability |
|---|---|---|
| -OCH₃ | Electron-donating | Increased stability |
| -CH₃ | Electron-donating | Increased stability |
| -H | Neutral | Baseline |
| -Cl | Electron-withdrawing | Decreased stability |
| -NO₂ | Strongly electron-withdrawing | Significantly decreased stability |
Functionalization of the Benzoate (B1203000) Aromatic Ring
The benzoate ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the ester group (-COOCH₃) and the benzhydryl group, will determine the position of the incoming electrophile.
The ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org The benzhydryl group, being a large alkyl group, is generally considered an activating, ortho-, para-directing group. ucalgary.ca The interplay of these two groups will dictate the regioselectivity of substitution. Given the steric hindrance from the bulky benzhydryl group at the ortho position, substitution at the positions para and ortho to the benzhydryl group (and meta to the ester) might be favored.
Typical electrophilic substitution reactions that could be explored include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using a Lewis acid catalyst like FeCl₃ or FeBr₃ with Cl₂ or Br₂ to introduce a halogen.
Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups, although the deactivating effect of the ester group might necessitate harsh reaction conditions.
Structure-Reactivity and Structure-Property Relationships in Derivatives
The synthesis of a library of derivatives through the modification of the ester group, the benzhydryl moiety, and the benzoate ring would allow for the systematic study of structure-reactivity and structure-property relationships.
For example, the rate of hydrolysis of the ester group would be influenced by substituents on the benzoate ring. Electron-withdrawing groups on the benzoate ring would make the carbonyl carbon more electrophilic and thus increase the rate of nucleophilic attack, leading to faster hydrolysis. rsc.org Conversely, electron-donating groups would decrease the rate of hydrolysis.
Enantioselective and Diastereoselective Derivatization
The benzhydryl carbon in this compound is a prochiral center. If the two phenyl rings of the benzhydryl group are different, this carbon becomes a stereocenter. Derivatization strategies can be designed to introduce chirality or to control the stereochemical outcome of reactions.
Enantioselective Synthesis
The enantioselective synthesis of chiral derivatives could be achieved through several approaches:
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. For example, iridium-catalyzed asymmetric allylic amination has been used to synthesize enantioenriched dihydrobenzo[b]azepine derivatives. rsc.org Similarly, enantioselective synthesis of triarylmethanes has been achieved via C-H functionalization using chiral dirhodium tetracarboxylates. nih.gov
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct a subsequent stereoselective reaction.
Kinetic Resolution: Selectively reacting one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
Diastereoselective Derivatization
If the molecule already contains a stereocenter, subsequent reactions can be designed to be diastereoselective. For example, the aldol (B89426) reaction of methyl phenylacetate (B1230308) has been shown to be diastereoselective, with the stereochemical outcome controlled by the solvent or temperature. organic-chemistry.org This highlights how reaction conditions can be tuned to favor the formation of a specific diastereomer. Intramolecular Mizoroki–Heck annulations have also been used for the diastereoselective synthesis of spiroindolines. diva-portal.org
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Benzhydrylbenzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, offering detailed insights into the chemical environment of individual atoms. For Methyl 2-benzhydrylbenzoate, a suite of one-dimensional and multi-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.
Multi-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are critical for unraveling the complex spin systems present in this compound. These techniques disperse NMR signals into two dimensions, resolving overlapping resonances and revealing intricate connectivity networks within the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in establishing the connectivity within the aromatic rings and tracing the spin systems of the benzoate (B1203000) and benzhydryl moieties. For instance, the correlation between adjacent aromatic protons would be clearly visible as cross-peaks in the COSY spectrum.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. Each C-H bond in this compound would produce a cross-peak in the HSQC spectrum, allowing for the direct assignment of the methine, aromatic, and methyl carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformational preferences. In this compound, NOESY could reveal the spatial relationship between the benzhydryl proton and the protons on the adjacent aromatic ring of the benzoate group, providing insights into the molecule's preferred conformation.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
| Benzhydryl CH | Aromatic CHs of benzhydryl rings | Benzhydryl CH | Carbons of benzhydryl rings, Benzoate ring carbons | Aromatic CHs of benzoate ring |
| Aromatic CHs | Adjacent Aromatic CHs | Aromatic CHs | Other aromatic carbons within the same ring | Nearby aromatic and benzhydryl CHs |
| Methyl OCH₃ | (none) | Methyl OCH₃ | Carbonyl C=O | (Potentially) Aromatic CHs on benzoate ring |
Quantitative NMR for Purity and Yield Assessment
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a substance or the yield of a reaction. Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.
For the purity assessment of this compound, a known mass of the compound would be dissolved in a suitable deuterated solvent along with a precisely weighed amount of an internal standard (e.g., maleic anhydride, dimethyl sulfone). The ¹H NMR spectrum is then recorded under specific conditions that ensure a linear response of signal intensity to the number of protons. By comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, the purity of this compound can be calculated with high accuracy. The yield of a synthesis reaction can be determined similarly by analyzing the crude reaction mixture.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
ESI and APCI are soft ionization techniques that are well-suited for the analysis of organic molecules like this compound.
Electrospray Ionization (ESI): In ESI, the sample is dissolved in a solvent and sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. ESI typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound (C₂₁H₁₈O₂), the expected accurate mass of the protonated molecule would be calculated and compared to the experimentally measured value to confirm its elemental composition.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not as amenable to ESI. In APCI, the sample is vaporized and then ionized by a corona discharge. This technique also typically produces protonated molecules.
The predicted collision cross-section (CCS) values for various adducts of this compound provide an additional parameter for its identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 303.13796 | 172.3 |
| [M+Na]⁺ | 325.11990 | 177.6 |
| [M-H]⁻ | 301.12340 | 181.4 |
| [M+NH₄]⁺ | 320.16450 | 186.2 |
| [M+K]⁺ | 341.09384 | 173.1 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
The fragmentation of this compound would likely proceed through characteristic pathways for esters and compounds with benzhydryl groups. Key fragmentation pathways would include:
Loss of the methoxy (B1213986) group (-OCH₃) from the ester.
Loss of the entire methoxycarbonyl group (-COOCH₃).
Cleavage of the bond between the benzhydryl carbon and the benzoate ring, leading to the formation of a stable benzhydryl cation.
Analysis of the accurate masses of these fragment ions would further confirm the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching of the ester carbonyl group (C=O), typically in the region of 1720-1740 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations of the ester, C-H stretching vibrations of the aromatic and methyl groups, and C=C stretching vibrations of the aromatic rings.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the aromatic rings would be expected to produce strong signals in the Raman spectrum. The C=O stretch would also be visible, although typically weaker than in the IR spectrum.
A table of expected vibrational frequencies for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1720 - 1740 |
| C-O (Ester) | Stretching | 1200 - 1300 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological studies.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise solid-state arrangement of atoms within a crystalline solid, providing unequivocal evidence of molecular structure, conformation, and intermolecular interactions. For a molecule like this compound, which possesses significant conformational flexibility due to the rotation around the single bonds connecting the benzhydryl group to the benzoate moiety, single-crystal X-ray diffraction would provide invaluable insights into its preferred solid-state conformation.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the construction of a three-dimensional map of the molecule's atomic positions.
Hypothetical Crystallographic Data for a Derivative of this compound
In the absence of specific published crystallographic data for this compound, a hypothetical data table for a representative derivative, "Methyl 2-(4,4'-dimethylbenzhydryl)benzoate," is presented below to illustrate the type of information obtained from an X-ray diffraction study. Such a derivative might be synthesized to enhance crystallinity.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.25 Å, b = 15.88 Å, c = 12.45 Å |
| α = 90°, β = 105.3°, γ = 90° | |
| Volume | 1950.5 ų |
| Z | 4 |
| Calculated Density | 1.25 g/cm³ |
| Key Bond Lengths | C(benzoate)-C(benzhydryl) = 1.54 Å |
| C=O = 1.21 Å, C-O = 1.35 Å | |
| Key Bond Angles | C-C(benzhydryl)-C = 112° |
| O-C=O = 125° | |
| Torsion Angle | C(aromatic)-C(benzoate)-C(benzhydryl)-C(aromatic) = 75° |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy, and specifically Circular Dichroism (CD) spectroscopy, is an essential tool for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of substituents on the benzhydryl or benzoate moieties can create stereogenic centers, leading to enantiomeric forms. The determination of the absolute configuration of these enantiomers is crucial in many areas of chemistry.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength, and the resulting positive or negative peaks (known as Cotton effects) are characteristic of the molecule's absolute configuration.
For a chiral derivative of this compound, for instance, "(R)-Methyl 2-(1-phenylethyl)benzoate," where a methyl group replaces one of the phenyl groups on the benzhydryl carbon to create a chiral center, CD spectroscopy would be instrumental. The electronic transitions of the aromatic chromophores (the benzoate and phenyl rings) would be perturbed by the chiral environment, giving rise to a characteristic CD spectrum.
Hypothetical Circular Dichroism Data for a Chiral Derivative
The following table illustrates hypothetical CD data for the enantiomers of a chiral derivative, highlighting the mirror-image relationship of their spectra.
| Wavelength (nm) | (R)-Enantiomer (Δε) | (S)-Enantiomer (Δε) |
| 220 | +5.2 | -5.2 |
| 245 | -3.8 | +3.8 |
| 280 | +1.5 | -1.5 |
In this hypothetical case, the positive Cotton effect at 220 nm and 280 nm for the (R)-enantiomer would be mirrored by negative Cotton effects at the same wavelengths for the (S)-enantiomer. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the synthesized material can be unambiguously assigned. This combination of experimental and theoretical chiroptical studies provides a powerful methodology for the stereochemical elucidation of complex organic molecules.
Theoretical and Computational Chemistry Studies on Methyl 2 Benzhydrylbenzoate
Quantum Chemical Calculations: Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of Methyl 2-benzhydrylbenzoate. Density Functional Theory (DFT) is a widely employed method for this purpose, with hybrid functionals like B3LYP often used in conjunction with basis sets such as 6-31G(d) or larger for accurate geometry optimizations. nih.govysu.am For a molecule with the complexity of this compound, these calculations would predict key structural parameters.
The geometry of the benzhydryl moiety is of particular interest. In related structures like benzophenone, DFT calculations have been shown to accurately reproduce experimental bond lengths and angles. ysu.amresearchgate.net For this compound, calculations would likely reveal a non-planar arrangement of the two phenyl rings of the benzhydryl group due to steric hindrance. The tetrahedral geometry around the central sp3-hybridized carbon atom connecting the phenyl rings and the benzoate (B1203000) group would be a key feature.
The electronic structure, including the distribution of electron density and the nature of molecular orbitals, can also be determined. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. In aromatic esters, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be centered on the carbonyl group of the ester. epstem.net The energy gap between the HOMO and LUMO is a crucial parameter for understanding the molecule's electronic transitions and potential applications in materials science. epstem.net
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, based on typical bond lengths and angles in similar molecules.
| Parameter | Predicted Value |
|---|---|
| C-C (phenyl) | ~1.39 Å |
| C-H (phenyl) | ~1.08 Å |
| C-C (ester) | ~1.50 Å |
| C=O (ester) | ~1.21 Å |
| C-O (ester) | ~1.36 Å |
| O-CH3 (ester) | ~1.44 Å |
| C-C (benzhydryl) | ~1.54 Å |
| Phenyl-C-Phenyl Angle | ~112° |
| Phenyl-C-Benzoate Angle | ~109° |
Density Functional Theory (DFT) Investigations of Conformational Space
The conformational flexibility of this compound is primarily due to the rotation around the single bonds connecting the two phenyl rings to the central carbon and the rotation of the entire benzhydryl group relative to the methyl benzoate moiety. DFT calculations are instrumental in exploring the conformational space to identify stable conformers and the energy barriers between them. researchgate.netacs.org
For the diphenylmethane (B89790) unit, which forms the core of the benzhydryl group, studies have shown that the two phenyl rings can adopt various orientations relative to each other. cdnsciencepub.comsoton.ac.uk The global minimum energy conformation is often a skewed arrangement, avoiding the steric clash that would occur in a planar or perfectly perpendicular setup. acs.org A potential energy surface scan, where the dihedral angles defining the orientation of the phenyl rings are systematically varied, can map out the low-energy conformations and the transition states connecting them. cdnsciencepub.com
Similarly, the rotation around the bond connecting the benzhydryl carbon to the benzoate ring introduces further conformational possibilities. The interaction between the phenyl rings of the benzhydryl group and the benzoate ring system will dictate the preferred orientations. These investigations are crucial for understanding the molecule's behavior in different environments and its ability to interact with other molecules. rsc.org
Table 2: Relative Energies of Hypothetical Conformers of this compound Note: This table is illustrative and demonstrates the type of data generated from DFT conformational analysis.
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | 55 | -55 | 0.00 |
| B | 90 | -90 | 1.5 |
| C | 120 | -120 | 3.2 |
| D | 0 | 0 | 5.8 (Sterically hindered) |
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, providing a powerful tool for the characterization of this compound. Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov For aromatic compounds like this, π → π* transitions are typically observed in the UV region. nih.gov
The prediction of nuclear magnetic resonance (NMR) spectra is another significant application. nih.govd-nb.info By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C chemical shifts. tcsedsystem.edugithub.io These predictions, when compared with experimental data, can aid in the structural elucidation and assignment of resonances. For a complex molecule like this compound, with many aromatic and aliphatic protons and carbons, computational prediction can be invaluable. nmrdb.org
Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated. sryahwapublications.commdpi.com By calculating the harmonic vibrational frequencies, one can predict the positions of the absorption bands. researchgate.net The characteristic C=O stretching frequency of the ester group, the C-O stretching, and the various C-H and C-C vibrations of the aromatic rings would be key features in the predicted spectra.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes. Actual values depend on the solvent and experimental conditions.
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| -OCH₃ | 3.6 - 3.8 |
| Benzhydryl C-H | 5.5 - 5.8 |
| Aromatic H's (benzoate) | 7.2 - 8.0 |
| Aromatic H's (benzhydryl) | 7.0 - 7.5 |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of this compound in a solvent environment over time. nih.govacs.org Unlike the static picture provided by quantum chemical calculations, MD simulations can reveal how the molecule explores its conformational space at finite temperatures. nrel.govaip.org
Mechanistic Computational Studies of Synthetic and Transformative Reactions
Computational chemistry can provide detailed insights into the mechanisms of reactions involving this compound, both in its synthesis and subsequent transformations. For instance, the Fischer esterification, a common method for synthesizing esters, can be modeled to understand the reaction pathway, identify intermediates and transition states, and calculate activation energies. bohrium.comrsc.orgnih.gov Such studies can elucidate the role of acid catalysts and the step-by-step process of ester formation. rsc.orgnih.gov
The reactivity of the benzhydryl group can also be investigated. The formation of a benzhydryl cation is a key step in many reactions of diphenylmethane derivatives. researcher.lifenih.govacs.orgnih.gov Computational studies can model the stability of this carbocation and its subsequent reactions with nucleophiles. researchgate.net Understanding the energetics of these pathways is crucial for predicting the products of reactions and designing new synthetic routes. core.ac.uk
Analysis of Non-covalent Interactions and Supramolecular Assembly
The aromatic rings in this compound give rise to a variety of non-covalent interactions that can influence its properties and lead to supramolecular assembly. nih.govresearchgate.net π-π stacking interactions between the phenyl rings of different molecules are a significant driving force for self-assembly. mdpi.comnih.govrsc.org Computational methods can be used to quantify the strength of these interactions and to predict the geometry of the resulting aggregates. upc.eduresearchgate.net
Other non-covalent interactions, such as C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring on another, can also play a role in the supramolecular structure. upc.edu The analysis of the molecular electrostatic potential (MEP) can help to identify regions of the molecule that are prone to electrophilic or nucleophilic attack, providing insights into intermolecular interactions. nih.gov Understanding these weak interactions is key to predicting the crystal packing of the molecule and its behavior in condensed phases. mdpi.comresearchgate.net
Role of Methyl 2 Benzhydrylbenzoate in Advanced Organic Synthesis and Materials Science Research
Application as a Key Intermediate in Complex Molecule Synthesis
Currently, there is a notable lack of specific examples in the scientific literature detailing the use of Methyl 2-benzhydrylbenzoate as a key intermediate in the total synthesis of complex natural products or pharmaceutical agents. While related structures, such as benzhydryl-substituted amines and benzhydrylpiperazine, are utilized in the synthesis of various biologically active molecules, the direct application of the this compound scaffold for such purposes is not well-documented. nih.govnih.gov The benzhydryl group itself is a common pharmacophore, but specific synthetic routes starting from this compound are not prominently featured in available research.
Precursor for Advanced Polymeric Materials and Macromolecules
The investigation into the role of this compound as a monomer or precursor for advanced polymeric materials has yielded no specific results. The current body of materials science literature does not appear to describe polymerization reactions—such as condensation polymerization, radical polymerization, or ring-opening polymerization—initiating from or incorporating this specific compound to create novel polymers or macromolecules.
Utilization in Supramolecular Chemistry and Self-Assembly Studies
There are no available studies that focus on the use of this compound as a building block in supramolecular chemistry or self-assembly. The large, rigid structure of the molecule, featuring multiple aromatic rings, suggests a potential for non-covalent interactions like π-π stacking, which is fundamental to supramolecular assembly. However, research explicitly exploring or exploiting this potential for creating ordered nanostructures, gels, or other complex assemblies from this compound has not been published in the reviewed sources.
Development of Novel Reagents and Catalysts from this compound Scaffolds
The development of new chemical reagents or organocatalysts derived from the this compound scaffold is not described in the accessible scientific literature. Although the design and synthesis of novel catalysts is a vibrant area of chemical research, there is no indication that this compound has been used as a foundational structure for creating new catalytic systems for organic transformations.
Emerging Research Directions and Future Perspectives for Methyl 2 Benzhydrylbenzoate
Integration with Flow Chemistry and Continuous Processing
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. europa.eu For the synthesis of Methyl 2-benzhydrylbenzoate, this approach holds considerable promise.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. europa.eu This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing. The synthesis of this compound, which may involve exothermic steps like Friedel-Crafts reactions, could benefit significantly from the high heat transfer efficiency of flow reactors, mitigating the risk of thermal runaways and improving product selectivity. europa.eu
The development of a continuous flow process for this compound would involve pumping the starting materials, such as a derivative of benzoic acid and a benzhydryl source, through a reactor containing an immobilized catalyst. This setup allows for the continuous production of the target molecule, minimizing downtime and enabling automated process control. researchgate.net A reported continuous flow synthesis of a 1,2,4-triazole (B32235) derivative demonstrated higher yields and safer handling of energetic intermediates compared to batch methods, principles that are directly applicable to optimizing the synthesis of complex esters. chemrxiv.orgrsc.org
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Flow Chemistry | Relevance to this compound |
| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid heat dissipation. europa.eu | Enhanced safety and reduced byproduct formation in potentially exothermic synthesis steps. |
| Safety | Small reactor volumes minimize the quantity of hazardous material at any given time. chemrxiv.org | Safer handling of reactive intermediates and reagents. |
| Scalability | Production is scaled by extending operational time rather than increasing reactor size ("scaling-out"). researchgate.net | Seamless transition from laboratory-scale optimization to industrial-scale production. |
| Process Control | Precise control over reaction time, temperature, and stoichiometry. mdpi.com | Higher yields, improved purity, and consistent product quality. |
Green Chemistry Principles in Synthesis and Derivatization
The twelve principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. acs.org Applying these principles to the lifecycle of this compound can lead to more sustainable synthetic and derivatization pathways.
Key areas for improvement include:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Traditional syntheses may involve stoichiometric reagents that generate significant waste. Future research could focus on catalytic routes that improve atom economy.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. bdu.ac.in For instance, replacing homogeneous Lewis acids (e.g., AlCl₃) in a potential Friedel-Crafts synthesis step with recyclable solid acid catalysts would reduce waste and simplify purification.
Safer Solvents and Auxiliaries: Efforts should be made to eliminate or replace hazardous solvents with greener alternatives, such as water, supercritical fluids, or biomass-derived solvents like cyclopentyl methyl ether (CPME). mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. chemmethod.com Flow chemistry and novel catalytic systems can contribute to lowering the energy requirements for the synthesis of this compound.
Derivatization reactions of this compound could also be redesigned. For example, instead of using protective groups, which add steps and generate waste, biocatalytic methods could be explored for selective transformations on the molecule. bdu.ac.in
Electrochemical and Photochemical Transformations
Electrochemistry and photochemistry offer powerful, sustainable alternatives to conventional thermal methods for driving chemical reactions. These techniques can provide unique reactivity and selectivity for the synthesis and modification of this compound.
Electrochemical Transformations: Electrosynthesis uses electrical current to drive redox reactions, often under mild conditions and without the need for chemical oxidants or reductants. rsc.org This approach is advantageous for its high selectivity and reduced waste generation. For this compound, electrochemical methods could be envisioned for:
Synthesis: Anodic oxidation could be used to generate reactive intermediates for C-C bond formation. acs.org For example, the electrochemical coupling of aryl halides could be a potential route to form the biaryl backbone. acs.org
Derivatization: The aromatic rings of the molecule could be functionalized via electrochemically mediated reactions, or the benzhydryl position could be targeted for oxidation to introduce new functional groups. The reduction of aldehydes to alcohols or their oxidation to carboxylic acids are well-established electrochemical processes that could be applied to derivatives. ieabioenergy.com
Photochemical Transformations: Photochemistry utilizes light to activate molecules and initiate reactions. mdpi.com This can lead to the formation of products that are inaccessible through thermal routes. Potential photochemical applications for this compound include:
Intramolecular Cyclizations: Irradiation could induce cyclization between one of the phenyl rings of the benzhydryl group and the benzoate (B1203000) ring, leading to complex polycyclic aromatic structures.
Radical Reactions: The benzhydryl C-H bond is a potential site for hydrogen atom abstraction upon photoexcitation, leading to a radical intermediate that could be trapped with various reagents. The photochemical behavior of compounds like 2,2'-(1,2-phenylenedivinylene)-dipyrroles, which undergo electron transfer and radical combination upon irradiation, provides a model for such potential transformations. psu.edu
Exploration of Sustainable Feedstocks for Synthesis
A key goal of green chemistry is the use of renewable raw materials instead of finite fossil fuels. chemmethod.com The synthesis of this compound could be re-engineered to start from bio-based feedstocks.
The core components of the molecule are a benzoic acid moiety and a diphenylmethane-like structure. Lignin (B12514952), a complex polymer found in plant biomass, is a rich source of aromatic compounds. Research into the oxidative depolymerization of lignin can yield valuable aromatic platform chemicals, including benzoic acid and benzaldehyde, which could serve as precursors.
Table 2: Potential Bio-based Precursors for this compound
| Molecular Fragment | Potential Bio-based Precursor | Source/Method |
| Benzoic Acid | Benzaldehyde, Toluene | Oxidation of lignin-derived platform chemicals. |
| Benzhydryl Group | Benzaldehyde, Benzyl Alcohol | Reductive coupling or condensation of lignin-derived aldehydes/alcohols. |
| Methyl Group | Methanol (B129727) | Can be produced from biogas or via CO₂ hydrogenation. |
The challenge lies in developing efficient and selective catalytic processes to convert these biomass-derived mixtures into the specific, high-purity precursors required for synthesis. Success in this area would significantly improve the sustainability profile of this compound and related compounds. Research on producing biofuels like 2,5-dimethylfuran (B142691) (DMF) from biomass demonstrates the feasibility of converting bio-based feedstocks into valuable chemicals. researchgate.net
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. taylorandfrancis.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com
While a direct MCR for the synthesis of this compound itself may be challenging to design, the molecule could be a valuable substrate in MCRs if appropriately functionalized. For example, introducing an aldehyde or amine group onto one of the aromatic rings would allow it to participate in well-known MCRs like the Ugi, Passerini, or Biginelli reactions. beilstein-journals.orgnih.gov
This strategy would open a pathway to a vast library of complex derivatives built upon the this compound scaffold. Such an approach leverages the structural features of the parent molecule while employing a highly efficient and sustainable method for diversification. The development of MCRs is a cornerstone of modern medicinal chemistry and materials science for creating large libraries of compounds for screening. taylorandfrancis.com
Advanced Characterization Techniques for In Situ Monitoring of Reactions
Understanding and optimizing the synthesis of this compound requires a deep understanding of reaction mechanisms and kinetics. Advanced, in situ characterization techniques allow researchers to monitor reactions in real-time, providing invaluable data that is not accessible through traditional offline analysis.
Techniques applicable to the study of this compound synthesis include:
In Situ Spectroscopy (FT-IR, Raman, NMR): These methods can track the concentration of reactants, intermediates, and products as the reaction progresses. This is crucial for identifying transient species and determining reaction kinetics, especially in complex catalytic cycles or in continuous flow systems. researchgate.net
In Situ X-ray Techniques (e.g., XRD): For reactions involving solid catalysts or crystalline products, in situ X-ray diffraction can monitor changes in the catalyst's crystal structure or the formation of the product phase in real-time. researchgate.net
Calorimetry: Reaction calorimetry can provide real-time heat flow data, which is essential for assessing the safety of a process (detecting exotherms) and for understanding reaction thermodynamics.
By applying these techniques, researchers can gain a detailed mechanistic understanding, enabling the rational design of more efficient and selective processes for the synthesis and transformation of this compound. researchgate.net
Q & A
Q. Q1. What are the recommended synthetic routes for Methyl 2-benzhydrylbenzoate, and how can purity be validated?
Methodological Answer: The synthesis typically involves esterification of 2-benzhydrylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted starting materials. Purity validation should employ HPLC with a C18 column and UV detection at 254 nm, following protocols similar to those used for orphenadrine citrate-related compounds . Quantitative analysis via integration of chromatographic peaks ensures ≥95% purity, a standard benchmark for research-grade compounds.
Q. Q2. How should researchers handle discrepancies in reported solubility data for this compound?
Methodological Answer: Contradictory solubility data may arise from variations in solvent polarity, temperature, or crystalline forms. To resolve this:
Replicate experiments : Test solubility in standardized solvents (e.g., DMSO, ethanol) at 25°C.
Characterize polymorphs : Use X-ray diffraction (XRD) to identify crystalline phases.
Cross-validate : Compare results with computational solubility predictions (e.g., COSMO-RS models). Document solvent history (e.g., drying protocols) to minimize experimental variability .
Advanced Research Questions
Q. Q3. What mechanistic insights can be gained from studying the hydrolysis of this compound under basic conditions?
Methodological Answer: Hydrolysis kinetics can elucidate steric and electronic effects of the benzhydryl group:
Experimental design : Perform reactions in NaOH/EtOH at varying temperatures (25–60°C). Monitor progress via FT-IR (disappearance of ester C=O peak at ~1720 cm⁻¹).
Kinetic analysis : Use pseudo-first-order models to calculate rate constants. Compare with analogous esters (e.g., methyl benzoate) to assess substituent effects.
Theoretical modeling : Density Functional Theory (DFT) can predict transition-state geometries and activation energies, corroborating experimental data .
Q. Q4. How can researchers optimize catalytic systems for asymmetric derivatization of this compound?
Methodological Answer:
Catalyst screening : Test chiral ligands (e.g., BINOL-derived phosphines) in Pd- or Rh-catalyzed reactions.
Parameter optimization : Vary solvent (e.g., THF vs. toluene), temperature, and catalyst loading.
Enantiomeric excess (ee) analysis : Use chiral HPLC or NMR with chiral shift reagents. For example, a Chiralpak IA column with heptane/isopropanol (90:10) can resolve enantiomers .
Safety and Handling in Academic Research
Q. Q5. What personal protective equipment (PPE) and engineering controls are essential when handling this compound?
Methodological Answer:
PPE : Wear NIOSH-approved safety goggles, nitrile gloves, and lab coats. Use fume hoods for weighing and synthesis to minimize inhalation risks .
Exposure control : Install eyewash stations and emergency showers within 10 seconds of the workspace. Conduct airborne concentration monitoring if scale-up exceeds 10 g .
Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Data Interpretation and Reporting
Q. Q6. How should researchers address conflicting bioactivity results in cell-based assays involving this compound?
Methodological Answer:
Control standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), passage numbers, and assay conditions (e.g., serum-free media).
Dose-response validation : Perform triplicate experiments with logarithmic concentration ranges (1 nM–100 µM).
Off-target analysis : Use siRNA knockdown or selective inhibitors to confirm target specificity. Cross-reference with PubChem bioactivity data for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
